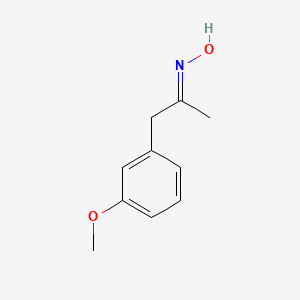
(3-Methoxyphenyl)acetone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyphenyl)acetone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is derived from (3-Methoxyphenyl)acetone, a ketone, through the formation of an oxime. Oximes are known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3-Methoxyphenyl)acetone oxime can be synthesized through the condensation of (3-Methoxyphenyl)acetone with hydroxylamine. The reaction typically involves the following steps:
- Dissolve (3-Methoxyphenyl)acetone in an appropriate solvent such as ethanol or methanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH of the reaction mixture to a slightly acidic or neutral range using a buffer or a mild acid.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the formation of the oxime is complete.
- Isolate the product by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methoxyphenyl)acetone oxime undergoes various chemical reactions, including:
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or hydrogenation catalysts.
Hydrolysis: Acidic or basic hydrolysis of the oxime can regenerate the original ketone and hydroxylamine.
Beckmann Rearrangement: Under acidic conditions, the oxime can undergo the Beckmann rearrangement to form an amide.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Beckmann Rearrangement: Sulfuric acid, acetic anhydride.
Major Products Formed:
Reduction: (3-Methoxyphenyl)ethylamine.
Hydrolysis: (3-Methoxyphenyl)acetone and hydroxylamine.
Beckmann Rearrangement: (3-Methoxyphenyl)acetamide.
Applications De Recherche Scientifique
(3-Methoxyphenyl)acetone oxime has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The oxime is used in the production of fine chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of (3-Methoxyphenyl)acetone oxime involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The oxime group can participate in hydrogen bonding and coordination with metal centers, influencing the compound’s biological and chemical properties. In enzymatic reactions, the oxime can act as an inhibitor by binding to the active site of the enzyme, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
(4-Methoxyphenyl)acetone oxime: Similar structure with a methoxy group at the para position.
(2-Methoxyphenyl)acetone oxime: Similar structure with a methoxy group at the ortho position.
(3-Hydroxyphenyl)acetone oxime: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: (3-Methoxyphenyl)acetone oxime is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The methoxy group at the meta position can affect the electronic properties of the compound, making it distinct from its ortho and para counterparts.
Propriétés
IUPAC Name |
(NE)-N-[1-(3-methoxyphenyl)propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(11-12)6-9-4-3-5-10(7-9)13-2/h3-5,7,12H,6H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUSZUAXFPQDCT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
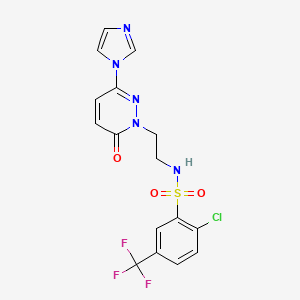
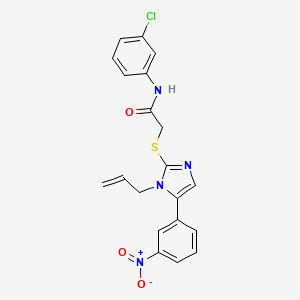
![5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2420461.png)
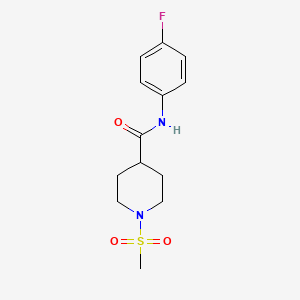
![5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2420464.png)
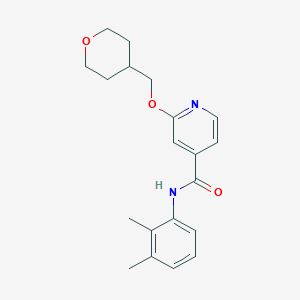
![(2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide](/img/structure/B2420466.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2420469.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2420471.png)

![2-Amino-4-(3-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2420474.png)
![N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide](/img/structure/B2420475.png)
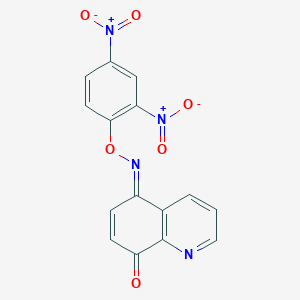
![3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420480.png)
